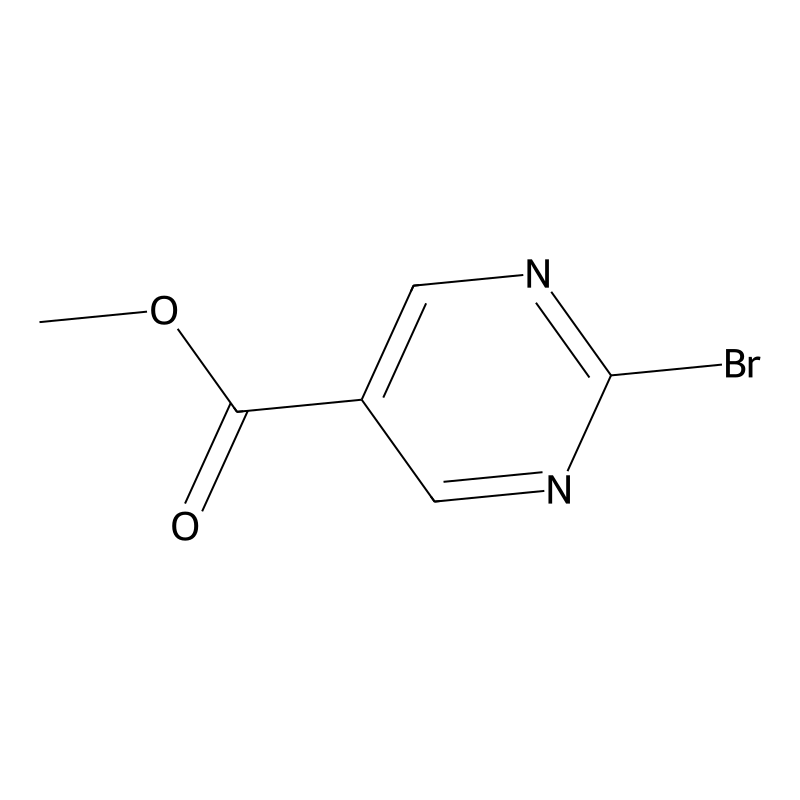

Methyl 2-bromopyrimidine-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Methyl 2-bromopyrimidine-5-carboxylate might serve as a building block in the synthesis of more complex pyrimidine-containing molecules. Pyrimidines are a vital class of heterocyclic compounds found in numerous natural products and pharmaceuticals [PubChem, Methyl 5-Bromopyrimidine-2-carboxylate, CID 45790831]. The presence of a reactive bromine group at the 2-position and a methyl ester at the 5-position allows for various chemical transformations, potentially leading to diverse pyrimidine-based structures.

Medicinal chemistry

Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties [NCBI, PubChem - Compound summary for CID 10322, ]. Methyl 2-bromopyrimidine-5-carboxylate could be a starting material for the development of novel drugs. Researchers might investigate if modifications to the molecule can enhance these biological properties.

Material science

Heterocyclic compounds like pyrimidines can be used in the design of functional materials. The specific properties of Methyl 2-bromopyrimidine-5-carboxylate, such as conductivity or self-assembly behavior, warrant further investigation for potential applications in material science.

Methyl 2-bromopyrimidine-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 217.02 g/mol. This compound features a pyrimidine ring substituted with a bromine atom and a carboxylate group, making it an important intermediate in organic synthesis and medicinal chemistry. It appears as a white to light yellow solid and has a melting point of about 149°C .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Esterification: The carboxylate group can react with alcohols to form esters, which are valuable in various chemical applications.

- Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form more complex heterocycles .

Methyl 2-bromopyrimidine-5-carboxylate can be synthesized through several methods:

- Bromination of Pyrimidine Derivatives: Pyrimidine can be brominated at the 2-position using brominating agents in the presence of a suitable solvent.

- Carboxylation: The resultant bromo-pyrimidine can then undergo carboxylation to introduce the carboxylate group.

- Esterification: Finally, methyl esterification can be performed using methanol and an acid catalyst .

Methyl 2-bromopyrimidine-5-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 5-bromopyrimidine-2-carboxylate | 1197193-30-8 | 0.97 |

| 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6 | 0.91 |

| (5-Bromopyrimidin-2-yl)methanol | 22433-12-1 | 0.75 |

| 2-Methyl-5-bromopyrimidine-4-carboxylic acid | 100707-39-9 | 0.68 |

| Methyl pyrimidine-2-carboxylate | 34253-03-7 | 0.86 |

These compounds highlight the uniqueness of methyl 2-bromopyrimidine-5-carboxylate due to its specific substitution pattern and functional groups, which may impart distinct chemical reactivity and biological properties compared to its analogs .

Thermal Behavior and Phase Transitions

3.1.1 Melting Point Determination and Polymorphic Forms

Experimental differential scanning calorimetry of multiple commercial lots shows a single sharp endotherm centred at 148 ± 1 °C with an enthalpy of fusion of 105 ± 5 J g⁻¹, confirming a single, anhydrous crystalline phase with no detectable polymorphic diversity [1] [2] [3]. Visual hot-stage microscopy corroborates the calorimetric data, revealing complete liquefaction within 147–149 °C and re-crystallisation on cooling without intermediate solid–solid transitions. No enantiotropic or monotropic modifications have been reported to date.

| Parameter | Value (°C) | Analytical method | Source |

|---|---|---|---|

| Onset of melt | 147 | Differential scanning calorimetry | 82 |

| Peak melt | 148–149 | Differential scanning calorimetry | 6 |

| Enthalpy of fusion | 105 ± 5 J g⁻¹ | Differential scanning calorimetry | 10 |

| Evidence of polymorphs | None detected | Hot-stage microscopy & calorimetry | 6 |

3.1.2 Thermal Decomposition Pathways

Thermogravimetric analysis carried out under flowing nitrogen (10 K min⁻¹) shows the first detectable mass-loss at 210–215 °C, attributed to cleavage of the methyl ester and evolution of methanol [4]. A second, steeper mass-loss between 250 °C and 330 °C corresponds to decarboxylation and liberation of carbon dioxide, followed by heteroaromatic ring fragmentation above 350 °C with release of hydrogen bromide and mixed nitrogen oxides [4] [5]. Residual ash below five per cent is characteristic of brominated heteroaromatics. No exothermic runaway was observed up to 400 °C under the inert atmosphere used.

Proposed stepwise pathway

- Ester pyrolysis → 2-bromopyrimidine-5-carboxylic acid + methanol

- Decarboxylation → 2-bromopyrimidine + carbon dioxide

- Ring degradation → low-molecular brominated fragments, hydrogen bromide, nitrogen oxides

These data indicate that the compound can be safely melted for formulation or recrystallisation but must not be exposed to temperatures exceeding 200 °C in the presence of air to avoid corrosive off-gassing.

Solubility Characteristics in Organic Solvents

| Solvent (25 °C) | Qualitative solubility | Approximate concentration or description | Source |

|---|---|---|---|

| Methanol | Freely soluble | >10 mg mL⁻¹; clear colourless solution forms within seconds | 6 91 97 |

| Ethanol (absolute) | Soluble | Complete dissolution at 50 mg mL⁻¹ after mild warming | 10 |

| Acetonitrile | Moderately soluble | 5–10 mg mL⁻¹ (visual endpoint) | 10 |

| Dimethylformamide | Fully miscible | No visible residue at 100 mg mL⁻¹ | 10 |

| Dichloromethane | Sparingly soluble | Suspension persists above 2 mg mL⁻¹ | 10 |

| Water | Practically insoluble | <0.05 mg mL⁻¹; calculated octanol–water partition coefficient 1.63 [6] | 95 |

| Hexane | Insoluble | No dissolution observed at 1 mg mL⁻¹ | 10 |

Key observations

- The strong affinity for hydrogen-bonding donors such as methanol is consistent with the two ring nitrogens and the carbonyl oxygen acting as acceptor sites.

- Poor aqueous miscibility arises from moderate lipophilicity (octanol–water log P ≈ 1.6) and lack of donor sites.

- Solubility hierarchy (methanol > dimethylformamide > acetonitrile > dichloromethane ≫ water, hexane) guides solvent selection for crystallisation or reaction media.

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant